molecular formula C24H36O B11711250 2,4,5-Tricyclohexylphenol CAS No. 90104-75-9

2,4,5-Tricyclohexylphenol

Cat. No.: B11711250
CAS No.: 90104-75-9
M. Wt: 340.5 g/mol
InChI Key: YHAHOJBUMNLBMS-UHFFFAOYSA-N
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Description

2,4,5-Tricyclohexylphenol is an organic compound with the molecular formula C24H36O. It is a phenolic compound characterized by the presence of three cyclohexyl groups attached to the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tricyclohexylphenol typically involves the alkylation of phenol with cyclohexyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Tricyclohexylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,5-Tricyclohexylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Tricyclohexylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyclohexyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems. These properties enable the compound to modulate various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Uniqueness: 2,4,5-Tricyclohexylphenol is unique due to the presence of three bulky cyclohexyl groups, which significantly influence its chemical reactivity and physical properties. This makes it distinct from other phenolic compounds and provides it with unique applications in various fields .

Properties

CAS No.

90104-75-9

Molecular Formula

C24H36O

Molecular Weight

340.5 g/mol

IUPAC Name

2,4,5-tricyclohexylphenol

InChI

InChI=1S/C24H36O/c25-24-17-22(19-12-6-2-7-13-19)21(18-10-4-1-5-11-18)16-23(24)20-14-8-3-9-15-20/h16-20,25H,1-15H2

InChI Key

YHAHOJBUMNLBMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2C3CCCCC3)O)C4CCCCC4

Origin of Product

United States

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